Butyric acid, 4-fluoro-, isopropyl ester
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Overview
Description
Propan-2-yl 4-fluorobutanoate is an organic compound with the molecular formula C7H13FO2 It is an ester formed from the reaction of propan-2-ol (isopropanol) and 4-fluorobutanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 4-fluorobutanoate can be synthesized through esterification, where propan-2-ol reacts with 4-fluorobutanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of propan-2-yl 4-fluorobutanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-fluorobutanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding propan-2-ol and 4-fluorobutanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Propan-2-ol and 4-fluorobutanoic acid.
Reduction: 4-fluorobutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 4-fluorobutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 4-fluorobutanoate moiety into target molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in designing prodrugs that can be metabolized into active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of propan-2-yl 4-fluorobutanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release active components such as propan-2-ol and 4-fluorobutanoic acid, which may interact with enzymes and receptors in biological systems. The fluorine atom in the compound can also influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Propan-2-yl 4-fluorobutanoate can be compared with other similar esters and fluorinated compounds:
Propan-2-yl butanoate: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
Methyl 4-fluorobutanoate: Similar structure but with a methyl group instead of an isopropyl group, affecting its physical and chemical properties.
Ethyl 4-fluorobutanoate: Contains an ethyl group, leading to variations in its reactivity and applications.
The presence of the fluorine atom in propan-2-yl 4-fluorobutanoate makes it unique, as fluorine can significantly alter the compound’s chemical behavior and interactions with biological systems.
Properties
CAS No. |
63904-97-2 |
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Molecular Formula |
C7H13FO2 |
Molecular Weight |
148.18 g/mol |
IUPAC Name |
propan-2-yl 4-fluorobutanoate |
InChI |
InChI=1S/C7H13FO2/c1-6(2)10-7(9)4-3-5-8/h6H,3-5H2,1-2H3 |
InChI Key |
FKRKAHYJNPEEPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCCF |
Origin of Product |
United States |
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